

"2-(2-Aminoethyl)benzoic acid hydrochloride" chemical structure and IUPAC name

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Compound of Interest

Compound Name: 2-(2-Aminoethyl)benzoic acid
hydrochloride

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An In-Depth Technical Guide to 2-(2-Aminoethyl)benzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(2-Aminoethyl)benzoic acid hydrochloride**, a bifunctional chemical intermediate of significant interest in pharmaceutical and chemical research. This document details its chemical structure, physicochemical properties, established synthetic routes, and its role as a versatile building block in the development of complex bioactive molecules. A detailed, representative experimental protocol for its synthesis via catalytic hydrogenation is provided, alongside a logical workflow diagram to support laboratory applications.

Chemical Identity and Properties

2-(2-Aminoethyl)benzoic acid hydrochloride is the salt form of 2-(2-Aminoethyl)benzoic acid. The hydrochloride salt enhances the compound's stability and aqueous solubility, making it highly suitable for use in various synthetic and biological applications.

IUPAC Name: **2-(2-aminoethyl)benzoic acid hydrochloride**

Chemical Structure:

Physicochemical Data

The quantitative properties of **2-(2-Aminoethyl)benzoic acid hydrochloride** are summarized in the table below for easy reference.

Property	Value	Citation(s)
CAS Number	102879-42-5	[1]
Molecular Formula	C ₉ H ₁₁ NO ₂ ·HCl (or C ₉ H ₁₂ ClNO ₂)	[1]
Molecular Weight	201.65 g/mol	[1]
Appearance	Beige or White to off-white solid powder	[2]
Purity	≥ 95% (NMR)	[2]
Storage Conditions	Store in an inert atmosphere at room temperature or refrigerated (0-8°C)	[2]

Synthesis and Manufacturing

The synthesis of 2-(2-Aminoethyl)benzoic acid is not prominently documented with a single, standardized protocol. However, its structure lends itself to established organic chemistry transformations. A common and reliable strategy for preparing aromatic amines is through the reduction of a corresponding nitro-substituted precursor.[3] This approach offers high yields and utilizes readily available starting materials.

Another viable, though potentially more complex, route is the Gabriel synthesis.[3] This method involves the alkylation of potassium phthalimide with a suitable substrate, such as 2-(2-bromoethyl)benzoic acid, followed by the liberation of the primary amine, typically with hydrazine.[1][3]

Experimental Protocol: Synthesis via Nitro-Intermediate Reduction

The following is a representative protocol for the synthesis of 2-(2-Aminoethyl)benzoic acid from its nitro precursor, 2-(2-nitroethyl)benzoic acid. The final hydrochloride salt is obtained by treatment with hydrochloric acid.

Disclaimer: This protocol is an adapted procedure based on established methods for the catalytic hydrogenation of aromatic nitro compounds.^[3] It should be performed by trained personnel in a suitable laboratory setting.

Step 1: Synthesis of 2-(2-Nitroethyl)benzoic acid (Precursor)

- This precursor can be synthesized through various multi-step routes, often starting from 2-methylbenzoic acid or a related derivative. The specific preparation of this intermediate is beyond the scope of this guide.

Step 2: Catalytic Hydrogenation to 2-(2-Aminoethyl)benzoic acid

- **Reaction Setup:** In a hydrogenation vessel, dissolve 2-(2-nitroethyl)benzoic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.
- **Catalyst Addition:** Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
- **Hydrogenation:** Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or balloon pressure) and stir the mixture vigorously at room temperature.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
- **Work-up:** Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
- **Isolation:** Concentrate the filtrate under reduced pressure to yield crude 2-(2-Aminoethyl)benzoic acid.

Step 3: Formation of the Hydrochloride Salt

- **Dissolution:** Dissolve the crude 2-(2-Aminoethyl)benzoic acid in a minimal amount of a suitable organic solvent (e.g., isopropanol or diethyl ether).
- **Acidification:** Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).
- **Precipitation:** The hydrochloride salt should precipitate out of the solution. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.
- **Collection and Drying:** Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold solvent and dry under vacuum to yield **2-(2-Aminoethyl)benzoic acid hydrochloride**.

Applications in Research and Development

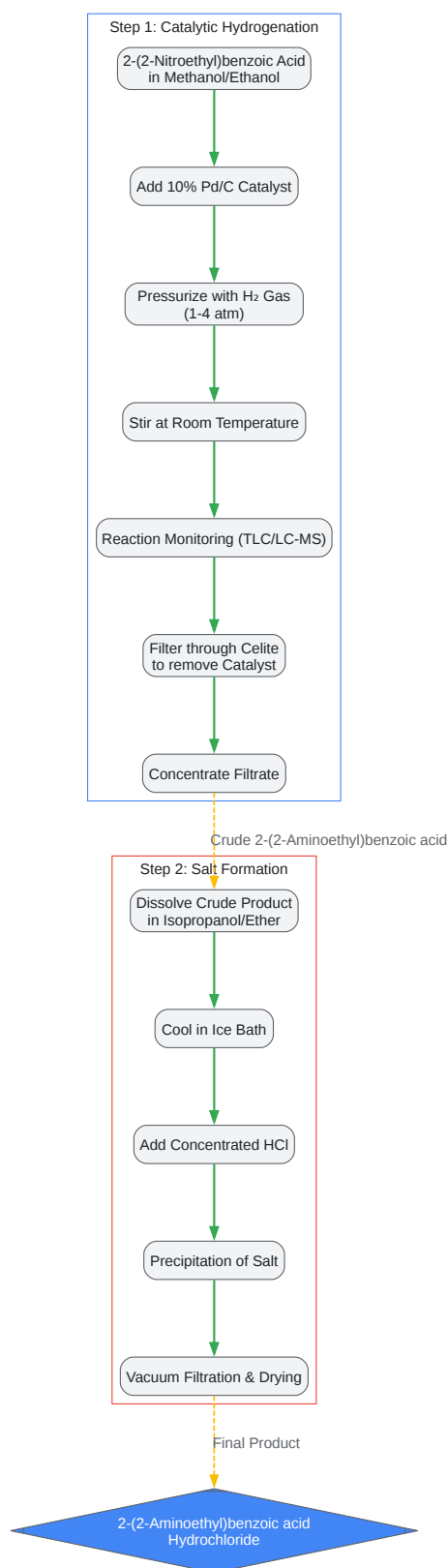
2-(2-Aminoethyl)benzoic acid hydrochloride serves as a key building block in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both a nucleophilic primary amine and a carboxylic acid group, allows for diverse chemical modifications.

- **Pharmaceutical Synthesis:** It is primarily used as an intermediate in the construction of more complex molecules with potential therapeutic applications. Its scaffold can be incorporated into compounds targeting a range of biological systems, including neurological disorders.^[2]
- **Biochemical Research:** The compound can be used in studies related to amino acid metabolism and protein interactions.^[2]
- **Scaffold for Combinatorial Chemistry:** The two reactive functional groups allow for sequential or orthogonal derivatization, making it a useful scaffold for building libraries of compounds for high-throughput screening.

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of **2-(2-Aminoethyl)benzoic acid hydrochloride** via the catalytic hydrogenation of its nitro precursor.



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